2-(1,3-benzodioxol-5-ylmethylene)-6-methoxybenzo[de]chromen-3(2H)-one
Overview
Description
2-(1,3-benzodioxol-5-ylmethylene)-6-methoxybenzo[de]chromen-3(2H)-one, also known as BMBC, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of flavonoids and has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-ylmethylene)-6-methoxybenzo[de]chromen-3(2H)-one is complex and involves multiple pathways. In cancer cells, this compound induces apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. It also inhibits cell cycle progression by downregulating cyclin-dependent kinases and upregulating cyclin-dependent kinase inhibitors. In inflammation, this compound inhibits the production of pro-inflammatory cytokines and enzymes by blocking the activation of NF-κB and MAPK signaling pathways. In neurodegenerative disorders, this compound protects against oxidative stress and neuronal damage by activating antioxidant enzymes and inhibiting the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. It has been shown to scavenge free radicals and protect against oxidative stress, which is a key factor in the development of many chronic diseases. It also inhibits the production of pro-inflammatory cytokines and enzymes, which are involved in the development of inflammation and its associated diseases. In cancer cells, this compound induces apoptosis and inhibits cell cycle progression, leading to the inhibition of cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
2-(1,3-benzodioxol-5-ylmethylene)-6-methoxybenzo[de]chromen-3(2H)-one has several advantages for lab experiments, including its high purity and stability, as well as its well-defined chemical structure. It is also relatively easy to synthesize in large quantities, making it readily available for research purposes. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments. It can also be toxic at high concentrations, which can limit its use in certain cell culture experiments.
Future Directions
There are several future directions for research on 2-(1,3-benzodioxol-5-ylmethylene)-6-methoxybenzo[de]chromen-3(2H)-one. One area of interest is the development of this compound derivatives with improved solubility and bioavailability, which could enhance its therapeutic potential. Another area of interest is the investigation of the molecular targets of this compound, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, more studies are needed to investigate the safety and toxicity of this compound in vivo, which could inform its potential use in clinical settings.
Scientific Research Applications
2-(1,3-benzodioxol-5-ylmethylene)-6-methoxybenzo[de]chromen-3(2H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a key factor in the development of many chronic diseases, and this compound has been shown to possess significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes. In neurodegenerative disorders, this compound has been shown to protect against oxidative stress and neuronal damage.
properties
IUPAC Name |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-8-methoxy-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5/c1-23-15-8-6-14-20-13(15)3-2-4-17(20)26-19(21(14)22)10-12-5-7-16-18(9-12)25-11-24-16/h2-10H,11H2,1H3/b19-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAQJIYADOSPQJ-GRSHGNNSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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